7-Hydroxy-3-(3-methylphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one
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Overview
Description
7-Hydroxy-3-(3-methylphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its complex structure, which includes a chromen-4-one core, a trifluoromethyl group, and various substituents such as hydroxy, methylphenoxy, and methylpiperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(3-methylphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
Substitution Reactions: The hydroxy, methylphenoxy, and methylpiperazinyl groups are introduced through nucleophilic substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-(3-methylphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-4-one core can be reduced to form a dihydrochromen derivative.
Substitution: The methylphenoxy and methylpiperazinyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrochromen derivatives.
Substitution: Formation of substituted chromen-4-one derivatives.
Scientific Research Applications
7-Hydroxy-3-(3-methylphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-(3-methylphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and trifluoromethyl groups play a crucial role in its bioactivity by modulating enzyme activity and receptor binding. The compound may inhibit or activate specific enzymes, leading to changes in cellular processes such as apoptosis, cell proliferation, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-3-(4-methylphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one
- 7-Hydroxy-3-(3-chlorophenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one
- 7-Hydroxy-3-(3-methylphenoxy)-8-[(4-ethylpiperazin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one
Uniqueness
The uniqueness of 7-Hydroxy-3-(3-methylphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the hydroxy and methylpiperazinyl groups contribute to its bioactivity.
Properties
IUPAC Name |
7-hydroxy-3-(3-methylphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N2O4/c1-14-4-3-5-15(12-14)31-21-19(30)16-6-7-18(29)17(13-28-10-8-27(2)9-11-28)20(16)32-22(21)23(24,25)26/h3-7,12,29H,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFDWXKFLGTZMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCN(CC4)C)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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